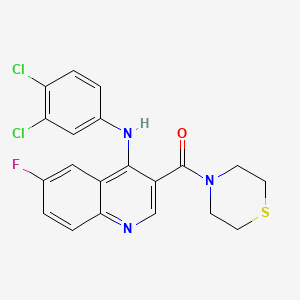
(4-((3,4-二氯苯基)氨基)-6-氟喹啉-3-基)(硫代吗啉)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,4-Dichlorophenyl)-6-fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-amine: is a synthetic organic compound that belongs to the quinoline class of chemicals This compound is characterized by the presence of a quinoline core, substituted with a 3,4-dichlorophenyl group, a fluorine atom, and a thiomorpholine-4-carbonyl group
科学研究应用
Chemistry
In chemistry, N-(3,4-dichlorophenyl)-6-fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit interesting interactions with biological targets, making it a candidate for drug discovery and development. Studies may focus on its binding affinity to specific proteins, enzymes, or receptors.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. It may have applications in the treatment of diseases such as cancer, infectious diseases, or neurological disorders. Preclinical studies may explore its efficacy, toxicity, and pharmacokinetics.
Industry
In industry, N-(3,4-dichlorophenyl)-6-fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-amine may be used in the development of new materials, agrochemicals, or as a catalyst in various chemical processes. Its unique chemical properties make it a valuable component in industrial applications.
作用机制
Target of Action
The primary targets of (4-((3,4-Dichlorophenyl)amino)-6-fluoroquinolin-3-yl)(thiomorpholino)methanone are the Epidermal Growth Factor Receptors (EGFR) and Histone Deacetylases (HDAC) . EGFR is a type of protein found on the surface of cells and it plays a crucial role in cell growth and division . HDAC, on the other hand, is involved in regulating gene expression .
Mode of Action
(4-((3,4-Dichlorophenyl)amino)-6-fluoroquinolin-3-yl)(thiomorpholino)methanone interacts with its targets by inhibiting their activity . It blocks EGFR, thereby preventing the activation of downstream signaling pathways that promote cell growth and division . Additionally, it inhibits HDAC, which leads to an increase in the acetylation levels of histones H3 and H4, affecting gene expression .
Biochemical Pathways
The inhibition of EGFR by (4-((3,4-Dichlorophenyl)amino)-6-fluoroquinolin-3-yl)(thiomorpholino)methanone affects several downstream pathways, including the AKT and ERK pathways . These pathways are involved in cell survival, growth, and proliferation. The inhibition of these pathways leads to a decrease in cell growth and division . On the other hand, the inhibition of HDAC affects the acetylation levels of histones, which can alter gene expression .
Result of Action
The result of the action of (4-((3,4-Dichlorophenyl)amino)-6-fluoroquinolin-3-yl)(thiomorpholino)methanone is a decrease in cell growth and division due to the inhibition of EGFR and changes in gene expression due to the inhibition of HDAC . This can lead to a decrease in the growth of tumors, as observed in animal experiments .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dichlorophenyl)-6-fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-amine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the 3,4-Dichlorophenyl Group: The 3,4-dichlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 3,4-dichlorobenzoyl chloride and aluminum chloride as a catalyst.
Thiomorpholine-4-carbonyl Group Addition: The thiomorpholine-4-carbonyl group can be introduced through nucleophilic substitution reactions involving thiomorpholine and a suitable carbonyl-containing intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiomorpholine moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinoline core or the carbonyl group, potentially leading to the formation of dihydroquinoline derivatives or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the positions ortho or para to the fluorine atom on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are used under various conditions, including acidic or basic environments.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Dihydroquinoline derivatives, alcohols
Substitution: Halogenated derivatives, alkylated products
相似化合物的比较
Similar Compounds
- N-(3,4-Dichlorophenyl)-6-fluoro-3-(morpholine-4-carbonyl)quinolin-4-amine
- N-(3,4-Dichlorophenyl)-6-fluoro-3-(piperidine-4-carbonyl)quinolin-4-amine
- N-(3,4-Dichlorophenyl)-6-fluoro-3-(pyrrolidine-4-carbonyl)quinolin-4-amine
Uniqueness
N-(3,4-dichlorophenyl)-6-fluoro-3-(thiomorpholine-4-carbonyl)quinolin-4-amine is unique due to the presence of the thiomorpholine-4-carbonyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for research and development.
属性
IUPAC Name |
[4-(3,4-dichloroanilino)-6-fluoroquinolin-3-yl]-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2FN3OS/c21-16-3-2-13(10-17(16)22)25-19-14-9-12(23)1-4-18(14)24-11-15(19)20(27)26-5-7-28-8-6-26/h1-4,9-11H,5-8H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEUFXSWRTGRUQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=O)C2=CN=C3C=CC(=CC3=C2NC4=CC(=C(C=C4)Cl)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-butyl-N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]cyclohexane-1-carboxamide](/img/structure/B2562027.png)
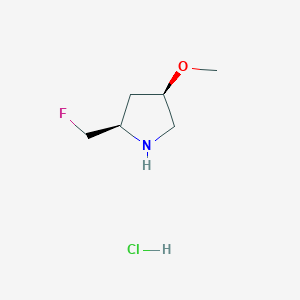
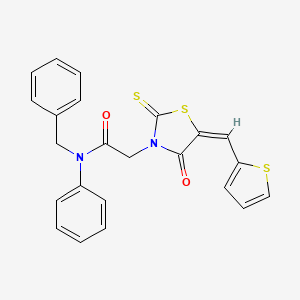
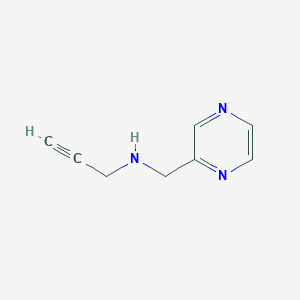
![4-methoxy-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2562034.png)
![1-(1-Azepanyl)-2-{4-[4-(2-thienyl)-2-pyrimidinyl]phenoxy}-1-ethanone](/img/structure/B2562035.png)
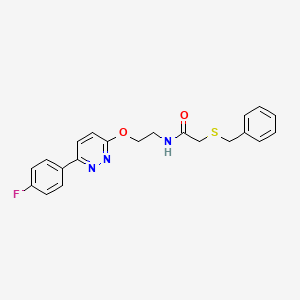
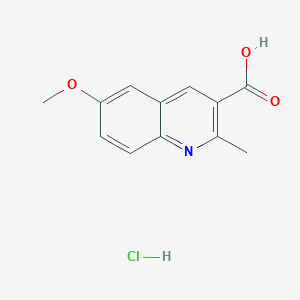
![(1R,2R)-2-[(3-fluoropyridin-2-yl)oxy]cyclopentan-1-amine](/img/structure/B2562042.png)
![(E)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2562044.png)
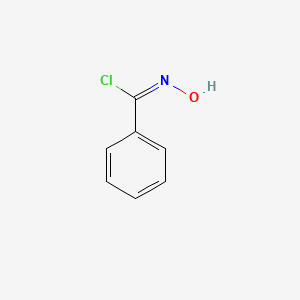

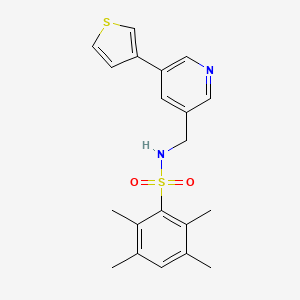
![N-(2,5-dimethylphenyl)-2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2562049.png)
